Cyanine5.5 maleimide
Description
Cyanine5.5 maleimide is a near-infrared (NIR) fluorescent dye widely used for selective labeling of thiol (-SH) groups in proteins, peptides, and oligonucleotides. Its maleimide functional group enables covalent bonding with cysteine residues, making it ideal for tracking biomolecules in complex biological systems. Key properties include:
- Spectral Characteristics: Excitation/emission maxima at 684 nm/710 nm, with a fluorescence quantum yield of 0.2 .
- Solubility: Soluble in organic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 µM) .
- Molecular Weight: Varies between 741.36 g/mol (triethylamine hydrochloride salt) and 850.89 g/mol (chloride salt), depending on the counterion .
- Applications: Live-animal imaging, drug delivery monitoring, and protein interaction studies due to its deep tissue penetration (up to 15 cm) and reduced background autofluorescence .
Properties
CAS No. |
1594414-90-0 |
|---|---|
IUPAC Name |
1H-Benz[e]indolium, 2-[5-[3-[6-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-6-oxohexyl]-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Scientific Research Applications
Bioimaging
Cyanine5.5 maleimide is extensively used in bioimaging due to its near-infrared emission properties. This allows for deeper tissue penetration and reduced scattering compared to visible light, making it ideal for in vivo imaging studies. The dye can be conjugated to antibodies or proteins, enabling visualization of specific cellular components or processes.
Protein Labeling
The thiol-reactivity of this compound allows for selective labeling of proteins containing cysteine residues. This feature is critical in studying protein interactions and dynamics in various biological contexts. For effective labeling, cystines must be reduced prior to the reaction with the dye .
Fluorescence Microscopy
This compound is employed in fluorescence microscopy techniques, including confocal microscopy and super-resolution microscopy. Its compatibility with various imaging systems makes it a preferred choice for researchers aiming to visualize cellular structures and functions at high resolution .
Diagnostics
In diagnostic applications, this compound can be used to label oligonucleotides or other biomolecules for detection purposes. The dye's stability and photophysical properties enhance the sensitivity and specificity of assays such as fluorescence in situ hybridization (FISH) and enzyme-linked immunosorbent assays (ELISA) .
Therapeutic Research
Emerging studies have explored the use of this compound in therapeutic applications, particularly in targeted drug delivery systems where the dye aids in tracking the distribution of therapeutic agents within biological systems .
Case Study 1: Labeling Antibodies
A study demonstrated the successful conjugation of this compound to monoclonal antibodies for enhanced imaging of tumor cells in mouse models. The labeled antibodies showed significant accumulation at tumor sites, facilitating real-time monitoring of therapeutic responses .
Case Study 2: Protein Interaction Studies
Research involving this compound labeled proteins revealed insights into protein-protein interactions within living cells using fluorescence resonance energy transfer (FRET). The study highlighted the dye's effectiveness in providing quantitative data on interaction dynamics under physiological conditions .
Comparison with Similar Compounds
Spectral and Physicochemical Properties
The table below compares Cyanine5.5 maleimide with structurally or functionally analogous dyes:
Key Observations :
- Spectral Range : Cyanine5.5 operates in the far-red/NIR range (~700 nm), offering deeper tissue penetration compared to Cy5® (red region, ~670 nm) .
- Solubility : Sulfo-Cyanine5.5 maleimide, a sulfonated derivative, addresses the poor aqueous solubility of Cyanine5.5, enabling direct use in biological buffers .
Functional Advantages and Limitations
This compound vs. Alexa Fluor 680/DyLight 680
- Advantages :
- Triethylamine Salt Form : Some commercial formulations (e.g., from Shaanxi Xin Yan Bio) use triethylamine hydrochloride salts, enhancing solubility compared to potassium salts used in competing dyes .
- Cost-Effectiveness : Priced at $1190/100 mg (), Cyanine5.5 is competitively priced against Alexa Fluor 680 (~$1500/100 mg, market average).
- Limitations :
This compound vs. Cy5® Maleimide
Preparation Methods
Core Cyanine Dye Synthesis
The cyanine backbone is constructed via condensation reactions between indolenine derivatives and malonaldehyde precursors. For Cyanine5.5, the structure includes a benzo[e]indolium core with sulfonate groups to enhance water solubility. A key intermediate is the non-sulfonated this compound, which has the molecular formula and a molecular weight of 741.36 g/mol. Sulfonation is performed post-synthesis to improve biocompatibility, yielding the sulfonated variant with enhanced solubility in aqueous buffers.
Table 1: Key Chemical Properties of this compound
Maleimide Functionalization
The maleimide group is introduced via nucleophilic substitution or amidation reactions. A common method involves reacting the cyanine dye’s carboxylate group with N-(2-aminoethyl)maleimide in the presence of carbodiimide coupling agents. This step requires anhydrous conditions and inert gas purging to prevent hydrolysis of the maleimide ring.
Conjugation Protocols for Thiol-Containing Molecules
This compound selectively reacts with free thiols (-SH) at pH 6.5–7.5 to form stable thioether bonds. The conjugation process varies depending on the target molecule:
Step 1: Thiol Generation
Proteins lacking accessible cysteine residues require reduction of disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is used at a 10–20 molar excess for 30 minutes. For IgG antibodies, 20 mM DTT in PBS (pH 7.4) is typical.
Step 2: Removal of Excess Reductant
Excess TCEP/DTT is removed via gel filtration (e.g., PD-10 columns) or dialysis against phosphate-buffered saline (PBS). Oxygen-free buffers are recommended to prevent thiol reoxidation.
Step 3: Dye Conjugation
A 10 mM stock of this compound in DMSO is added to the protein at a 10:1 to 20:1 molar ratio (dye:protein). The reaction proceeds for 1–2 hours at 4°C in the dark.
Table 2: Optimized Conjugation Conditions
| Parameter | Optimal Range |
|---|---|
| pH | 6.5–7.5 |
| Temperature | 4–25°C |
| Reaction Time | 60–120 minutes |
| Dye-to-Protein Ratio | 10:1–20:1 |
Oligonucleotide Labeling
For thiophosphate-modified DNA/RNA, conjugation is performed in anhydrous DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a catalyst. The reaction is monitored via HPLC to ensure complete maleimide-thiol coupling.
Purification and Characterization Techniques
Removal of Unconjugated Dye
Size-exclusion chromatography (SEC) or centrifugal filtration (e.g., 10 kDa MWCO filters) separates labeled proteins from free dye. For oligonucleotides, reverse-phase HPLC with a C18 column is employed.
Quality Control
-
Absorbance Spectroscopy : The ratio determines the degree of labeling (DoL). A DoL of 1–3 is typical for proteins.
-
Mass Spectrometry : MALDI-TOF confirms molecular weight shifts post-labeling.
-
Fluorescence Imaging : SDS-PAGE with near-infrared scanners validates labeling efficiency.
Troubleshooting Common Issues
Low Labeling Efficiency
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
